molecular formula C12H13Cl2N B13081038 4-[(2,5-Dichlorophenyl)methylidene]piperidine

4-[(2,5-Dichlorophenyl)methylidene]piperidine

Cat. No.: B13081038
M. Wt: 242.14 g/mol
InChI Key: JBWLXUYSQGHSHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,5-Dichlorophenyl)methylidene]piperidine is a chemical compound known for its versatile applications in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a 2,5-dichlorophenyl group. It is often used as a scaffold in the synthesis of more complex molecules due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-Dichlorophenyl)methylidene]piperidine typically involves the reaction of 2,5-dichlorobenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve the highest yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced reaction monitoring techniques ensures consistent quality and high efficiency in the production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-Dichlorophenyl)methylidene]piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

4-[(2,5-Dichlorophenyl)methylidene]piperidine has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[(2,5-Dichlorophenyl)methylidene]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-Dichlorophenyl)methylidene]piperidine
  • 4-[(3,5-Dichlorophenyl)methylidene]piperidine
  • 4-[(2,5-Difluorophenyl)methylidene]piperidine

Uniqueness

4-[(2,5-Dichlorophenyl)methylidene]piperidine is unique due to the specific positioning of the dichlorophenyl group, which imparts distinct chemical and biological properties. This positioning can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable scaffold in various research applications .

Properties

Molecular Formula

C12H13Cl2N

Molecular Weight

242.14 g/mol

IUPAC Name

4-[(2,5-dichlorophenyl)methylidene]piperidine

InChI

InChI=1S/C12H13Cl2N/c13-11-1-2-12(14)10(8-11)7-9-3-5-15-6-4-9/h1-2,7-8,15H,3-6H2

InChI Key

JBWLXUYSQGHSHS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1=CC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.